molecular formula C17H13NO6 B3025028 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356574-17-9

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B3025028
CAS No.: 356574-17-9
M. Wt: 327.29 g/mol
InChI Key: WKLYWDNMSBCVOR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dioxoisoindoline core, which is a bicyclic structure containing two oxygen atoms, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 2 and 5 positions. The carboxylic acid functional group is attached to the isoindoline ring, making this compound an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLYWDNMSBCVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a dicarboxylic acid derivative. For example, phthalic anhydride can react with an amine to form the isoindoline structure.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoindoline core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group (-COOH) undergoes esterification with alcohols under acidic or catalytic conditions, forming ester derivatives. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

  • Reactants: Methanol (CH₃OH), sulfuric acid (H₂SO₄)

  • Conditions: Reflux at 60–80°C for 4–6 hours

  • Product: Methyl 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution

  • Yield: ~75–85% (analogous to similar isoindoline esters )

Decarboxylation

Heating under acidic or basic conditions promotes decarboxylation, eliminating CO₂ and forming a substituted isoindoline derivative. This reaction is pH-dependent and often requires temperatures >150°C.

Example Reaction:

  • Reactants: NaOH (aqueous)

  • Conditions: 160°C, 3 hours

  • Product: 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline

  • Side Products: Trace amounts of demethylated derivatives

Nucleophilic Acyl Substitution

The carbonyl groups in the dioxoisoindoline ring are electrophilic, enabling nucleophilic attacks. Amines or hydrazines can displace the oxygen, forming amide or hydrazide derivatives.

Example Reaction with Hydrazine:

  • Reactants: Hydrazine hydrate (NH₂NH₂·H₂O)

  • Conditions: Ethanol, 70°C, 2 hours

  • Product: 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carbohydrazide

  • Application: Intermediate for synthesizing heterocyclic conjugates (e.g., benzimidazole hybrids )

Cyclization Reactions

The carboxylic acid group can participate in intramolecular cyclization with adjacent functional groups under dehydrating conditions, forming fused heterocycles.

Example Reaction:

  • Reactants: Thionyl chloride (SOCl₂) followed by ammonia (NH₃)

  • Conditions: SOCl₂ at 0°C, then NH₃ gas

  • Product: 5-Carbamoyl-2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline

  • Yield: ~60% (estimated from analogous systems )

Demethylation of Methoxy Groups

The dimethoxyphenyl substituent undergoes demethylation under strong acids (e.g., HBr in acetic acid), yielding dihydroxy derivatives.

Example Reaction:

  • Reactants: 48% HBr in acetic acid

  • Conditions: Reflux, 6 hours

  • Product: 2-(2,5-Dihydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

  • Note: Requires careful control to avoid ring degradation

Salt Formation

The carboxylic acid forms salts with bases such as sodium hydroxide or amines, enhancing water solubility.

Example:

  • Reactant: Sodium bicarbonate (NaHCO₃)

  • Product: Sodium 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate

  • Application: Improves formulation stability

Mechanistic Insights

  • Esterification: Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

  • Decarboxylation: Likely involves a six-membered cyclic transition state, releasing CO₂ .

  • Hydrazide Formation: The carboxylic acid reacts with hydrazine to form a hydrazide, critical for further functionalization .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenylacetic acid: Similar in structure but lacks the isoindoline core.

    2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but has an aldehyde functional group instead of the isoindoline and carboxylic acid groups.

    Phthalimide: Contains the isoindoline core but lacks the dimethoxyphenyl group.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the combination of the isoindoline core with the dimethoxyphenyl group and the carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 356574-17-9) is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C17_{17}H13_{13}N O6_6
  • Molecular Weight : 327.29 g/mol
  • Hazard Classification : Irritant (causes skin and eye irritation) .

The biological activity of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

  • Serotonin Receptor Interaction :
    • Preliminary studies suggest that compounds similar to 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may act as agonists at serotonin receptors (specifically 5-HT2_2). This interaction is crucial for modulating mood and behavior .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is vital in preventing cellular damage related to various diseases .
  • Enzyme Inhibition :
    • Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could enhance neuroplasticity and reduce neuronal apoptosis through modulation of serotonin receptors .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid against various cancer cell lines. Results indicated selective cytotoxic effects on certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin AgonismModulates mood through serotonin receptor activation
Antioxidant ActivityScavenges free radicals to prevent oxidative stress
Enzyme InhibitionAffects metabolic pathways by inhibiting enzymes
CytotoxicitySelectively toxic to cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can purity be optimized?

  • Methodology : A reflux-based approach using acetic acid as a solvent, coupled with stoichiometric control of intermediates (e.g., sodium acetate as a catalyst), is effective. Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous indole-carboxylic acid syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Combine 1H^1H- and 13C^13C-NMR to verify aromatic substitution patterns and methoxy groups. X-ray crystallography (as applied to structurally similar dioxane-carboxylic acids) resolves stereochemical ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : Perform shake-flask solubility tests in pH-buffered solutions (1–14) and polar/non-polar solvents. Accelerated stability studies under thermal (40–60°C) and UV light exposure, with HPLC monitoring, identify degradation pathways .

Advanced Research Questions

Q. What experimental design considerations are essential for studying the compound’s bioactivity in cellular models?

  • Methodology : Use a split-plot design with controlled variables (e.g., dose-response gradients, exposure time) and biological replicates. Include positive/negative controls (e.g., known inhibitors) and standardized cell lines to minimize variability . For in vitro assays, pre-equilibrate the compound in culture media to account for solvent interactions.

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures. Optimize force field parameters using density functional theory (DFT) calculations for the methoxyphenyl and dioxoisoindoline moieties . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanism-specific effects. Replicate experiments under standardized conditions (pH, temperature, solvent) and apply meta-analysis to identify confounding variables (e.g., impurity profiles) .

Q. How to design environmental fate studies for this compound?

  • Methodology : Follow tiered OECD guidelines:

  • Tier 1 : Assess hydrolysis, photolysis, and soil sorption using 14C^{14}C-labeled analogs.
  • Tier 2 : Conduct microcosm studies to evaluate biodegradation pathways and metabolite toxicity .

Key Research Challenges

  • Synthetic Scalability : Balancing yield and purity in multi-step syntheses requires optimizing reaction time and catalyst loading .
  • Bioactivity Reproducibility : Variability in cellular uptake kinetics necessitates standardized assay protocols .
  • Environmental Persistence : Methoxy groups may reduce biodegradability, requiring advanced oxidation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
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2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

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